4-(((Phenylamino)carbonyl)oxy)benzonitrile
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Overview
Description
4-(((Phenylamino)carbonyl)oxy)benzonitrile is an organic compound with the molecular formula C13H10N2O2. It is known for its unique structure, which includes a benzonitrile group attached to a phenylamino carbonyl oxy group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Phenylamino)carbonyl)oxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(((Phenylamino)carbonyl)oxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-(((Phenylamino)carbonyl)oxy)benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
4-(((Phenylamino)carbonyl)oxy)benzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((Phenylamino)carbonyl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Phenylaminobenzonitrile: Similar structure but lacks the carbonyl oxy group.
4-Hydroxybenzonitrile: Similar structure but lacks the phenylamino carbonyl oxy group.
Phenyl isocyanate: Used as a reagent in the synthesis of 4-(((Phenylamino)carbonyl)oxy)benzonitrile.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
37070-85-2 |
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Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(4-cyanophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C14H10N2O2/c15-10-11-6-8-13(9-7-11)18-14(17)16-12-4-2-1-3-5-12/h1-9H,(H,16,17) |
InChI Key |
HCNDKZNEGZASFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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